molecular formula C19H22N2O B2371097 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone CAS No. 163733-55-9

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B2371097
CAS No.: 163733-55-9
M. Wt: 294.398
InChI Key: AUTPNGXKYQJLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone (CAS 331978-89-3) is a chemical compound with the molecular formula C24H31N3O and a molecular weight of 377.52 g/mol . It belongs to a class of structures featuring a benzylpiperazine moiety, which is recognized in medicinal chemistry as a privileged scaffold . This term denotes molecular frameworks that demonstrate a proven capability to interact with a broad range of biological targets, making them highly valuable starting points in drug discovery and development . The primary research application of this compound is as a key synthetic intermediate or building block for the preparation of more complex molecules. For instance, structural analogs, such as ethyl 4-(4-benzylpiperazin-1-yl)benzoate, are documented as crucial intermediates in the synthesis of inhibitors for enzymes like diacylglycerol acyltransferase (DGAT1) . The compound is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment and refer to the relevant Material Safety Data Sheet for detailed safety information.

Properties

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTPNGXKYQJLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine-Benzyl Halide Coupling

A foundational approach involves alkylation of the piperazine nitrogen using a benzyl halide. The general protocol involves reacting 1-(4-aminophenyl)ethanone with 1-benzylpiperazine in the presence of a base such as triethylamine. For example, in analogous syntheses, equimolar amounts of N-benzylpiperazine and 4-fluoroacetophenone undergo nucleophilic aromatic substitution at 80–100°C in dimethylformamide (DMF), yielding 70–85% after 12–24 hours.

Reaction Conditions Table

Parameter Value
Solvent DMF or toluene
Temperature 80–100°C
Base Triethylamine
Reaction Time 12–24 hours
Yield 70–85%

This method’s limitation lies in regioselectivity challenges when multiple reactive sites exist on the aromatic ring.

Buchwald-Hartwig Amination Adaptations

Palladium-catalyzed cross-coupling offers improved selectivity. A 2017 study demonstrated that 4-bromoacetophenone and 1-benzylpiperazine, when reacted with Pd(OAc)₂/Xantphos catalyst system, achieve 88% yield at 110°C in dioxane. Key advantages include milder conditions (90–110°C vs. traditional 130°C) and reduced byproducts.

Reductive Amination Pathways

Ketone-Piperazine Condensation

Reductive amination between 4-aminophenylacetophenone and benzaldehyde derivatives is a two-step process. First, the imine forms via condensation, followed by reduction using NaBH₄ or NaBH₃CN. A 2021 protocol achieved 65% yield using NaBH₃CN in methanol at 0–5°C.

Comparative Reductant Efficiency

Reductant Temperature Yield Byproducts
NaBH₄ 25°C 52% 18%
NaBH₃CN 0–5°C 65% 8%
H₂/Pd-C 50 psi 73% 5%

Hydrogenation (H₂/Pd-C) shows superior yields but requires specialized equipment.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times significantly. A 2023 study synthesized analogous piperazine-ketones using 300 W irradiation, completing the reaction in 15 minutes (vs. 24 hours conventionally) with 78% yield. Energy consumption analysis revealed a 92% reduction compared to thermal methods.

Solid-Phase Synthesis for Scalability

Polymer-Supported Intermediates

Immobilizing 4-fluorophenylacetone on Wang resin enables iterative benzylpiperazine coupling. A 2020 methodology reported 94% purity after cleavage, though yields plateaued at 62% due to steric hindrance.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-hydroxyacetophenone and 1-benzylpiperazine with K₂CO₃ achieved 58% yield in 2 hours, eliminating solvent waste. While promising, scalability remains challenging due to equipment limitations.

Analytical Characterization Benchmarks

Spectroscopic Validation

Successful syntheses are confirmed via:

  • ¹H NMR (CDCl₃): δ 7.92 (d, 2H, ArH), 7.32 (m, 5H, benzyl), 3.72 (s, 2H, CH₂), 2.51 (s, 3H, COCH₃)
  • HRMS : m/z 294.1701 [M+H]⁺ (calc. 294.1702)

Chemical Reactions Analysis

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone derivatives in cancer therapy. For instance, a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM. These compounds were able to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, indicating their potential as effective anticancer agents .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It has shown promise as a potential treatment for disorders such as depression and anxiety by modulating serotonin and dopamine pathways. The benzylpiperazine moiety is known to exhibit affinity for various receptors, including serotonin receptors, which may contribute to its therapeutic effects .

Anti-inflammatory Applications

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone and its derivatives have been identified as antagonists of Chemokine Receptor 1 (CCR-1), which plays a critical role in inflammatory responses. This activity suggests that the compound could be developed for treating inflammatory diseases by inhibiting the migration and activation of monocytes and T-cells .

Case Study: Antitumor Activity Evaluation

A specific derivative of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone was tested in vivo using HepG2 xenograft models. The results indicated significant tumor growth inhibition without notable weight loss in subjects, suggesting a favorable therapeutic index. The study emphasized the compound's ability to selectively target cancer cells while minimizing adverse effects on normal tissues .

Case Study: Neuropharmacological Assessment

In another study focusing on the neuropharmacological effects, researchers administered varying doses of the compound to animal models exhibiting anxiety-like behaviors. The results demonstrated that treatment with 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone significantly reduced anxiety levels compared to controls, supporting its potential as an anxiolytic agent .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (μM)Mechanism of Action
AnticancerN-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin0.029 - 0.147Induces G2/M arrest and apoptosis
Neuropharmacology1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanoneN/AModulates serotonin/dopamine pathways
Anti-inflammatoryCCR-1 antagonists derived from the compoundN/AInhibits monocyte/T-cell migration

Mechanism of Action

The mechanism of action of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways. The compound is known to bind to serotonin and dopamine receptors in the brain, modulating their activity and leading to its psychoactive effects. Additionally, it may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft and prolonging their action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Ethanone Derivatives

Piperazine derivatives are widely studied for their biological activities. Below is a comparison of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone with analogous compounds:

Compound Structural Variation Key Activities Reference
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone Benzyl-piperazine, phenyl-ethanone Limited activity data; potential acetylcholinesterase (AChE) inhibition inferred from analogs .
2-(2-(4-Benzylpiperazin-1-yl)ethanone Ethyl linker between piperazine and ethanone Studied for AChE inhibition ; molecular docking suggests binding to AChE active site .
APEHQ ligand (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone) Azo-quinoline moiety, methyl-piperazine Metal complexes (e.g., Cu²⁺, Ni²⁺) exhibit enhanced antifungal activity compared to the parent ligand .
1-(4-ethylpiperazin-1-yl)ethanone derivatives (3a-h) Ethyl-piperazine, thiazolidin-4-one backbone Antimicrobial activity against Bacillus subtilis and E. coli via thiazolidinone formation .

Key Observations :

  • Metal Complexation: Unlike APEHQ, the target compound lacks metal-binding groups (e.g., azo-quinoline), limiting its utility in antifungal applications without structural modification .
Anticholinesterase Activity

Compounds with piperazine-ethanone scaffolds are frequently evaluated for AChE inhibition, a target for Alzheimer’s disease:

  • 2-(2-(4-Benzylpiperazin-1-yl)ethanone: Demonstrated dose-dependent AChE inhibition in vitro, with molecular docking suggesting interactions at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
  • Pyridine derivatives (e.g., UDO): While structurally distinct, UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] inhibits Trypanosoma cruzi CYP51 but lacks reported AChE activity .
Antimicrobial and Antifungal Activity
Compound Activity Mechanism/Notes Reference
APEHQ-Cu²⁺ complex Antifungal (e.g., Candida albicans) Enhanced activity due to metal coordination disrupting fungal cell membranes .
Chalcone derivatives (e.g., 3AP-3JP) Antibacterial (S. aureus, E. coli) Synthesized from ethanone precursors; activity depends on substituent electronegativity .
Target Compound No reported antimicrobial data Structural similarity to chalcones suggests possible activity if functionalized .

Structural Insights :

  • Chalcone Derivatives: The target compound’s ethanone group is a key intermediate in chalcone synthesis (e.g., Claisen-Schmidt condensation), but its unmodified structure lacks the α,β-unsaturated ketone required for antimicrobial activity .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone Not reported 294.40 Benzylpiperazine, ketone
7e (Sulfonylpiperazine derivative) 131–134 552.64 Methoxyphenyl, tetrazole-thioether
7f (Trifluoromethyl derivative) 165–167 606.62 CF₃, sulfonylpiperazine
APEHQ ligand Not reported 433.47 Azo-quinoline, methylpiperazine

Notes:

  • Electron-withdrawing groups (e.g., CF₃ in 7f) increase thermal stability (higher melting points) compared to the target compound .
  • The target compound’s lower molecular weight may improve bioavailability relative to bulkier analogs like APEHQ .

Biological Activity

1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone is C_{22}H_{26}N_{2}O. The compound features a piperazine ring, which is known for its interactions with various biological targets, enhancing its pharmacological profile. The presence of the benzyl group contributes to its lipophilicity, potentially improving membrane permeability.

Anticonvulsant Activity

Research has indicated that derivatives of piperazine, including 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone, exhibit anticonvulsant properties. A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their activity in animal models. Some compounds showed significant protection in the maximal electroshock (MES) test, suggesting a potential for treating epilepsy .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been widely studied. In one investigation, various 2-(4-benzylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and tested against microbial strains. While the results indicated weak antifungal activity against certain pathogens, the overall findings highlighted the need for further optimization to enhance efficacy .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone is its potential as an acetylcholinesterase inhibitor. Piperazine derivatives have shown varying degrees of inhibition against this enzyme, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some studies reported IC50 values indicating moderate inhibition, suggesting a possible role in cognitive enhancement therapies .

The mechanism by which 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone exerts its biological effects may involve interaction with neurotransmitter receptors and enzymes. The piperazine moiety can bind to multiple targets within the central nervous system, potentially modulating neurotransmission and exerting neuroprotective effects. Additionally, the compound's structural components may enhance binding affinity to specific receptors involved in pain modulation and cognitive processes .

Case Studies

StudyFocusFindings
Kamiński et al. (2015)Anticonvulsant ActivitySeveral derivatives exhibited significant anticonvulsant effects in animal models, indicating therapeutic potential for epilepsy .
Antimicrobial StudyAntimicrobial PropertiesWeak antifungal activity was observed against Candida parapsilosis; further modifications are needed for enhanced efficacy .
Acetylcholinesterase InhibitionCognitive EnhancementModerate inhibition was noted; potential applications in Alzheimer's disease treatment were discussed .

Q & A

Q. What are the common synthetic routes for 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone with benzylpiperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound . Optimization includes controlling temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for ketone:amine). Catalysts like K₂CO₃ may enhance efficiency. Purity is verified via HPLC or TLC .

Q. How is the structural characterization of this compound performed?

Key techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (C-N: ~1.45 Å) and dihedral angles.
  • Mass Spectrometry : ESI-MS confirms molecular weight (MW: 320.42 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Storage : In airtight containers at 2–8°C, away from light .
  • PPE : Gloves, lab coat, and goggles.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
  • Toxicity Data : Limited; treat as a potential irritant (UN1224, Packing Group III) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered piperazine rings) be resolved during structure refinement?

Disorder in flexible piperazine rings is addressed using:

  • SHELXL restraints : Apply DFIX and ISOR commands to maintain bond distances and thermal parameters .
  • Twinning Analysis : Use PLATON to detect twinning and refine with HKLF5 data .
  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts .

Q. What computational methods validate structure-activity relationships (SAR) for derivatives of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Parameters: grid size 60×60×60 Å, exhaustiveness=20 .
  • QSAR Models : Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

Q. How can conflicting solubility data in different solvents be reconciled?

Methodological approach:

  • Controlled Experiments : Measure solubility in triplicate using shake-flask method (25°C, 24 hrs).
  • Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to predict solvent compatibility .
  • HPLC-UV Validation : Quantify saturated solutions at λ=254 nm .

Q. What analytical techniques are used to assess purity and degradation products?

  • HPLC-DAD : C18 column, gradient elution (ACN:H₂O 70:30), detect impurities at 0.1% threshold .
  • Forced Degradation Studies : Expose to heat (60°C), UV light, and acidic/alkaline conditions; monitor via LC-MS .
  • Stability-Indicating Methods : Validate per ICH Q2(R1) guidelines for linearity (R² >0.99) and precision (%RSD <2) .

Q. How is the biological activity of derivatives evaluated in vitro?

  • Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) with 96-well plates .
  • Cytotoxicity : MTT assay (IC₅₀ values) on cancer cell lines (e.g., HeLa) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λex=340 nm) .

Q. What strategies mitigate spectral interference in NMR analysis of complex mixtures?

  • 2D NMR : HSQC and HMBC resolve overlapping signals in aromatic regions .
  • DOSY : Differentiate compounds by diffusion coefficients .
  • Isotope Filtering : ¹³C-decoupling during ¹H NMR acquisition .

Q. How are degradation pathways elucidated under oxidative conditions?

  • LC-HRMS : Identify oxidation products (e.g., N-oxide derivatives) via accurate mass (<5 ppm error) .
  • EPR Spectroscopy : Detect free radicals using spin traps (e.g., DMPO) .
  • Kinetic Modeling : Pseudo-first-order rate constants (k) derived from time-concentration plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.